5-Bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid
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Overview
Description
5-Bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 5-position, a cyclopropyl group at the 4-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid can be achieved through several methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, hydrogenation catalysts like spongy nickel, and organoboron reagents for coupling reactions . Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and catalyst concentration being critical for successful outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon frameworks.
Scientific Research Applications
5-Bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, compounds containing thiazole rings have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group at the 4-position and the bromine atom at the 5-position differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C7H6BrNO2S |
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Molecular Weight |
248.10 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO2S/c8-5-4(3-1-2-3)9-6(12-5)7(10)11/h3H,1-2H2,(H,10,11) |
InChI Key |
GIZQRVUBWWLQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC(=N2)C(=O)O)Br |
Origin of Product |
United States |
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